molecular formula C17H20N2O3 B5215024 (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone CAS No. 5778-27-8

(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Cat. No.: B5215024
CAS No.: 5778-27-8
M. Wt: 300.35 g/mol
InChI Key: FVIXYPNVMLVPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is a complex organic compound that features both a morpholine and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylmorpholine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-dimethylmorpholin-4-yl)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
  • (2,6-dimethylmorpholin-4-yl)(3-phenyl-1,2-oxazol-4-yl)methanone

Uniqueness

(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is unique due to the specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both morpholine and oxazole rings also contributes to its distinct properties compared to other similar compounds.

Biological Activity

The compound (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is a synthetic organic molecule with potential biological activities. Characterized by a morpholine ring and an oxazole moiety, this compound has garnered interest for its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N2O3C_{13}H_{20}N_{2}O_{3}. It consists of two distinct structural components: a dimethylmorpholine and a substituted oxazole. The presence of these functional groups can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H20N2O3
IUPAC NameThis compound
Molecular Weight248.32 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cellular pathways. The morpholine and oxazole rings may facilitate binding to target proteins, potentially modulating their activity.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with receptors that mediate cellular signaling processes.

Case Study: Cytotoxicity Assessment

In a comparative analysis of substituted phenylglyoxal derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was primarily attributed to the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .

Research Findings

  • Antitumor Activity : Compounds with similar structural motifs have demonstrated significant antitumor properties through mechanisms such as DNA crosslinking and enzyme inhibition.
  • Cytotoxicity Profiles : Variations in substituents on the oxazole ring can lead to differing levels of cytotoxicity; thus, exploring these variations may yield compounds with improved therapeutic indices.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

CompoundCytotoxicity (IC50)Mechanism of Action
(2,6-Dimethylmorpholin-4-yl)(5-methyl-3-phenyl)TBDEnzyme inhibition / receptor binding
2-(4-Dimethylaminophenyl)benzothiazole complex15 µM (A549)DNA crosslinking / tubulin inhibition
Cobalt(II) thiosemicarbazone complex10 µMMetal complex formation affecting metabolism

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-9-19(10-12(2)21-11)17(20)15-13(3)22-18-16(15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIXYPNVMLVPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386634
Record name STK082890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-27-8
Record name STK082890
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.